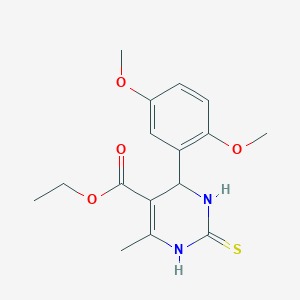

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives . Its structure features a tetrahydropyrimidine core with a 2,5-dimethoxyphenyl substituent at the 4-position, a methyl group at the 6-position, and a thioxo group at the 2-position. DHPMs are pharmacologically significant, exhibiting antiviral, anticancer, and antioxidant activities .

Properties

Molecular Formula |

C16H20N2O4S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H20N2O4S/c1-5-22-15(19)13-9(2)17-16(23)18-14(13)11-8-10(20-3)6-7-12(11)21-4/h6-8,14H,5H2,1-4H3,(H2,17,18,23) |

InChI Key |

BMQSPIAPMOVSEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC(=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to achieve the desired product.

Chemical Reactions Analysis

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring, leading to the introduction of various substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating infections, cancer, and other diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to the suppression of these cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of DHPMs are highly dependent on substituents at the 4-position phenyl ring. Key analogs and their characteristics are summarized below:

Table 1: Comparison of Structural Analogs

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy (target compound, 4-methoxyphenyl) and hydroxyl groups enhance solubility via hydrogen bonding but reduce lipophilicity .

- Halogens (bromo, chloro) increase molecular weight and may improve binding to hydrophobic enzyme pockets .

4-Hydroxyphenyl derivatives exhibit anticancer activity, likely via hydrogen bonding with cellular targets . 4-Chlorophenyl analogs show tyrosinase inhibition, relevant for melanoma treatment .

Synthetic Efficiency :

Crystallographic and Hydrogen Bonding Analysis

Crystal structures reveal how substituents influence molecular packing and stability:

- Hydroxyphenyl Derivative (C14H16N2O3S·H2O) : Forms intramolecular O–H···O and intermolecular N–H···S hydrogen bonds, stabilizing the crystal lattice .

- Target Compound : The 2,5-dimethoxy groups likely reduce hydrogen bonding capacity compared to hydroxyl analogs, favoring π-π stacking or hydrophobic interactions .

- 4-Bromophenyl Analog : Bulky bromine disrupts planar arrangements, increasing dihedral angles between aromatic rings .

Table 2: Crystallographic Data

| Compound | Space Group | Dihedral Angle (°) | Hydrogen Bonds Observed |

|---|---|---|---|

| 4-Hydroxyphenyl derivative | P1 | 84.31 | O–H···O, N–H···S, O–H···S |

| Target Compound | N/A | N/A | Likely weaker due to methoxy |

Pharmacological and Physicochemical Properties

- Lipophilicity : Methoxy and methyl groups (target compound) enhance membrane permeability compared to polar hydroxyl derivatives .

- Antioxidant Activity : Furan-2-yl analogs exhibit radical scavenging, attributed to conjugated π-systems .

- Antiviral Specificity : The 2,5-dimethoxy configuration may selectively inhibit HAV replication, though mechanistic studies are pending .

Biological Activity

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as ETPTC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of ETPTC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H20N2O4S

- Molecular Weight : 336.41 g/mol

- CAS Number : 2829287

ETPTC exhibits various biological activities primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : ETPTC has been identified as a potential inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. Studies have shown that derivatives of ETPTC can act as non-competitive inhibitors of TP, with IC50 values indicating significant inhibitory potency .

- Antioxidant Properties : Some studies suggest that ETPTC may possess antioxidant activities, which can mitigate oxidative stress and contribute to its therapeutic effects .

Anticancer Activity

ETPTC and its derivatives have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance:

- Case Study : A study assessed the cytotoxicity of ETPTC derivatives against mouse fibroblast cells (3T3). The results indicated that these compounds were non-cytotoxic at effective concentrations for TP inhibition, suggesting a favorable safety profile for further development .

Antimicrobial Activity

Preliminary research indicates that ETPTC may also exhibit antimicrobial properties. Compounds within the same structural class have shown efficacy against various bacterial strains, which warrants further investigation into ETPTC's potential as an antimicrobial agent .

Table 1: Biological Activity Summary of ETPTC Derivatives

Research Findings

Recent studies have highlighted the therapeutic potential of ETPTC derivatives:

- In Vitro Studies : A comprehensive evaluation of various dihydropyrimidone derivatives indicated that modifications in the phenyl ring significantly affect their biological activity. The presence of methoxy and bromo groups was correlated with enhanced TP inhibition and reduced cytotoxicity .

- Molecular Docking Studies : These studies have provided insights into the binding interactions between ETPTC derivatives and their targets. The results suggest that structural modifications can optimize binding affinity and specificity towards TP .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction parameters be optimized?

The compound can be synthesized via the Biginelli condensation , a one-pot multicomponent reaction involving a β-keto ester (e.g., ethyl acetoacetate), a substituted aldehyde (e.g., 2,5-dimethoxybenzaldehyde), and thiourea. Key parameters include:

- Catalyst : NH₄Cl or HCl in acetic acid (yields ~70–85% for analogous derivatives) .

- Reflux conditions : 100°C for 8–12 hours in ethanol or acetic acid to promote cyclization .

- Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity . Optimization may involve adjusting stoichiometric ratios (e.g., excess thiourea to drive thione formation) and solvent polarity to enhance regioselectivity.

Q. How can the purity and structural identity of this compound be validated?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and thiocarbonyl (C=S) signals (δ ~170–180 ppm in ¹³C) .

- FT-IR : Peaks at ~1250 cm⁻¹ (C=S stretch) and ~1680 cm⁻¹ (C=O ester) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how do intermolecular interactions influence its solid-state packing?

- Crystallization challenges : Polymorphism and disorder (e.g., in ethyl or methoxy groups) may require slow evaporation from ethanol/dichloromethane mixtures .

- Hydrogen bonding : N–H···S and N–H···O interactions often form 1D chains or 3D networks, stabilizing the flattened boat conformation of the tetrahydropyrimidine ring. For example:

- N–H···S (2.8–3.0 Å) links molecules along the c-axis .

- C–H···π interactions between aromatic rings enhance packing efficiency .

Q. How can computational methods predict the compound’s reactivity and biological interactions?

- Density Functional Theory (DFT) :

- Optimize geometry (B3LYP/6-31G*) to compare with X-ray data (e.g., bond lengths ±0.02 Å) .

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., C=S as a reactive center) .

Q. How do substituent effects (e.g., 2,5-dimethoxy vs. 4-cyanophenyl) alter the compound’s physicochemical and biological properties?

- Solubility : Electron-withdrawing groups (e.g., –CN) reduce solubility in polar solvents vs. methoxy groups (–OCH₃) .

- Bioactivity : Dimethoxy derivatives show enhanced calcium channel blocking (IC₅₀ ~10 µM) compared to trifluoromethyl analogs due to improved membrane permeability .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals higher melting points (~200°C) for dimethoxy derivatives vs. ~180°C for cyanophenyl analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across structurally similar analogs?

- Source of variation : Substituent positioning (e.g., 2,5- vs. 3,4-dimethoxy) alters steric and electronic profiles, impacting target binding .

- Experimental validation :

- Repeat assays under standardized conditions (e.g., MIC tests for antibacterial activity using S. aureus ATCC 25923) .

- Compare dose-response curves (IC₅₀ values) across multiple cell lines to isolate structure-activity trends .

Methodological Tables

Q. Table 1. Comparative Crystallographic Data for Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.